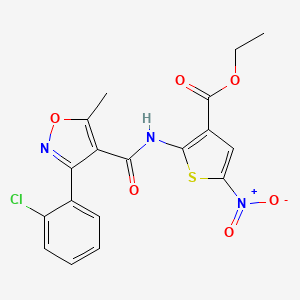

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate

説明

This compound is a heterocyclic organic molecule featuring a thiophene ring substituted with a nitro group at position 5 and an ethyl carboxylate at position 2. The isoxazole moiety at position 2 of the thiophene is further functionalized with a 2-chlorophenyl group and a methyl substituent. The nitro group enhances electron-withdrawing properties, while the chlorophenyl moiety may influence lipophilicity and binding interactions .

特性

IUPAC Name |

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S/c1-3-27-18(24)11-8-13(22(25)26)29-17(11)20-16(23)14-9(2)28-21-15(14)10-6-4-5-7-12(10)19/h4-8H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPWVVIJNAQPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound notable for its diverse functional groups, including isoxazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate includes:

- Isoxazole Ring : Contributes to the compound's reactivity and biological interactions.

- Thiazole Ring : Enhances biological activity through interactions with various biological targets.

- Carboxamide Group : Influences solubility and bioavailability.

The presence of these functional groups allows the compound to interact with multiple biological pathways, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Compounds similar to Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate have demonstrated significant antimicrobial properties. For instance, related nitrothiophene derivatives have shown lethal effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL . These findings suggest that the compound may exhibit comparable antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Nitrothiophene Derivative | 3.91 - 62.5 | Staphylococcus aureus |

| Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate (predicted) | TBD | TBD |

The precise mechanism of action of Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate remains an area of ongoing research. However, compounds containing isoxazole and thiazole moieties have been shown to modulate enzyme activity by altering conformations or binding affinities at active sites. This modulation can lead to enhanced therapeutic effects or reduced side effects by targeting specific biological pathways.

Case Studies

- Antimicrobial Efficacy : A study on similar nitrothiophene derivatives showed improved activity against resistant strains of bacteria compared to standard antibiotics like nitrofurantoin . This suggests that Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate could be explored as a novel antimicrobial agent.

- Cytotoxicity in Cancer Models : In vitro studies on thiazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics . This indicates a potential avenue for further exploration of Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate in cancer therapy.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogues include:

Structure-Activity Relationship (SAR) Analysis

- Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size may reduce steric hindrance compared to bromine in 39l, improving target selectivity.

- Ethyl Carboxylate: Enhances solubility in polar solvents compared to non-esterified analogues, though less than the diethylamino group in 39l .

Research Findings and Limitations

- Activity Data Gaps: Limited biological data are available for direct comparison; inferences are based on substituent chemistry.

- Synthetic Challenges : Nitration of thiophene rings may require stringent conditions to avoid byproducts, as seen in related syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。